2-(5-Chloropyridine-2-carbonyl)-1,3-dihydroisoindole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Chloropyridine-2-carbonyl)-1,3-dihydroisoindole-5-carboxylic acid, also known as CPI-500, is a small molecule inhibitor that has recently gained attention in the scientific community due to its potential in cancer treatment.
Mecanismo De Acción
2-(5-Chloropyridine-2-carbonyl)-1,3-dihydroisoindole-5-carboxylic acid binds to the bromodomain of BET proteins, preventing them from binding to acetylated histones and regulating gene expression. This leads to the downregulation of genes that are critical for cancer cell growth and survival, resulting in the inhibition of cancer cell proliferation.
Biochemical and Physiological Effects:
2-(5-Chloropyridine-2-carbonyl)-1,3-dihydroisoindole-5-carboxylic acid has been shown to have a selective inhibitory effect on BET proteins, with minimal effects on other proteins. It has also been found to have low toxicity in normal cells. In vivo studies have shown that 2-(5-Chloropyridine-2-carbonyl)-1,3-dihydroisoindole-5-carboxylic acid can reduce tumor growth and increase survival rates in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(5-Chloropyridine-2-carbonyl)-1,3-dihydroisoindole-5-carboxylic acid is its specificity for BET proteins, which allows for targeted inhibition of cancer cells. However, its potency can vary depending on the type of cancer and the expression levels of BET proteins. Additionally, the synthesis of 2-(5-Chloropyridine-2-carbonyl)-1,3-dihydroisoindole-5-carboxylic acid is complex and time-consuming, which can limit its availability for research purposes.
Direcciones Futuras
Further research is needed to fully understand the potential of 2-(5-Chloropyridine-2-carbonyl)-1,3-dihydroisoindole-5-carboxylic acid as a cancer treatment. Possible future directions include exploring its efficacy in combination with other cancer therapies, investigating its effects on different types of cancer, and optimizing its synthesis for larger-scale production. Additionally, studies on the pharmacokinetics and pharmacodynamics of 2-(5-Chloropyridine-2-carbonyl)-1,3-dihydroisoindole-5-carboxylic acid are needed to determine its potential as a clinical drug.
In conclusion, 2-(5-Chloropyridine-2-carbonyl)-1,3-dihydroisoindole-5-carboxylic acid is a promising small molecule inhibitor with potential as a cancer treatment. Its specificity for BET proteins and low toxicity in normal cells make it an attractive candidate for further research. However, more studies are needed to fully understand its potential and optimize its use in cancer therapy.
Métodos De Síntesis
The synthesis of 2-(5-Chloropyridine-2-carbonyl)-1,3-dihydroisoindole-5-carboxylic acid involves a multi-step process that includes the reaction of 5-chloro-2-pyridinecarboxylic acid with 1,3-dihydroisoindole-5-carboxylic acid in the presence of a catalyst. The resulting compound is then purified through a series of chromatographic techniques to obtain the final product.
Aplicaciones Científicas De Investigación
2-(5-Chloropyridine-2-carbonyl)-1,3-dihydroisoindole-5-carboxylic acid has been the subject of several scientific studies due to its potential as a cancer treatment. It has been found to inhibit the activity of bromodomain and extra-terminal (BET) proteins, which play a key role in cancer cell growth and survival. Inhibition of BET proteins by 2-(5-Chloropyridine-2-carbonyl)-1,3-dihydroisoindole-5-carboxylic acid has been shown to reduce the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
2-(5-chloropyridine-2-carbonyl)-1,3-dihydroisoindole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3/c16-12-3-4-13(17-6-12)14(19)18-7-10-2-1-9(15(20)21)5-11(10)8-18/h1-6H,7-8H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMAIAWUBALSKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)C3=NC=C(C=C3)Cl)C=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.